molecular formula C29H49BrO3 B565655 5-Bromo-5alpha-cholestane-3,6-diol 3-acetate CAS No. 1258-35-1

5-Bromo-5alpha-cholestane-3,6-diol 3-acetate

Cat. No.: B565655
CAS No.: 1258-35-1
M. Wt: 525.612
InChI Key: QOKSSEORHJPLLF-LBPASEOFSA-N
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Description

5-Bromo-5alpha-cholestane-3,6-diol 3-acetate is a synthetic derivative of cholesterol. It is characterized by the presence of a bromine atom at the 5th position, hydroxyl groups at the 3rd and 6th positions, and an acetate group at the 3rd position. This compound is primarily used as an intermediate in the production of various cholesterol derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5alpha-cholestane-3,6-diol 3-acetate typically involves the bromination of cholestane derivatives followed by acetylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The acetylation step is usually carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5alpha-cholestane-3,6-diol 3-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

5-Bromo-5alpha-cholestane-3,6-diol 3-acetate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-5alpha-cholestane-3,6-diol 3-acetate is not well-documented. as a cholesterol derivative, it is likely to interact with molecular targets involved in cholesterol metabolism. This could include enzymes such as HMG-CoA reductase or receptors like LDL receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-5alpha-cholestane-3,6-diol 3-acetate is unique due to the presence of the bromine atom and acetate group, which can significantly alter its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

[(3R,5R,6R,8S,9S,10R,13R,14S)-5-bromo-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H49BrO3/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(32)29(30)17-21(33-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26,32H,7-17H2,1-6H3/t19-,21-,22+,23?,24+,25+,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKSSEORHJPLLF-LBPASEOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@H](C4)OC(=O)C)C)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747222
Record name (3alpha,5alpha,6beta,17xi)-5-Bromo-6-hydroxycholestan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258-35-1
Record name (3alpha,5alpha,6beta,17xi)-5-Bromo-6-hydroxycholestan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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